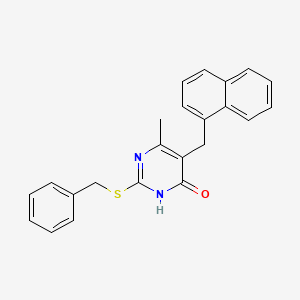

![molecular formula C14H11N3O2S B6010999 N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B6010999.png)

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-thiophenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy and other diseases caused by nonsense mutations . Azilsartan is applied for hypertension medication, and opicapone was approved as adjunctive therapy of Parkinson disease .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .科学的研究の応用

Agricultural Bioactivity

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-thiophenecarboxamide: has been studied for its potential in agriculture, particularly in combating plant diseases and pests. The compound exhibits moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani , which are significant threats to crops . Its bioactivity suggests it could be developed into a pesticide or fungicide to protect crops and improve food security.

Antibacterial Applications

The compound has shown promising antibacterial effects, particularly against Xanthomonas oryzae strains, which cause diseases in rice plants . With EC50 values better than some existing treatments, it holds potential for the development of new antibacterial agents that could help manage bacterial infections in crops, thereby safeguarding agricultural yield and quality.

Pharmaceutical Research

In pharmaceutical research, 1,2,4-oxadiazole derivatives, including AKOS001548534, are recognized for their diverse therapeutic properties. They have been found to exhibit various pharmacological activities, such as antibacterial, antiviral, and anticancer effects . This makes them valuable scaffolds for drug discovery and development, potentially leading to new treatments for a range of diseases.

Antifungal and Antimicrobial Properties

The antifungal and antimicrobial properties of 1,2,4-oxadiazole derivatives make them candidates for developing new antifungal agents . Their ability to combat fungal pathogens can be leveraged in medicine to treat fungal infections in humans, as well as in agriculture to protect plants from fungal diseases.

Cytotoxic Activity for Cancer Research

Some 1,2,4-oxadiazole derivatives have been revealed to exhibit cytotoxic activity against various tumor cell lines . This suggests that AKOS001548534 could be explored for its potential use in cancer research, particularly in the development of chemotherapeutic agents that target specific cancer cells.

作用機序

Target of Action

Compounds with the 1,2,4-oxadiazole moiety are known to exhibit a broad spectrum of biological activities

Mode of Action

1,2,4-oxadiazole derivatives are known to interact with various biological targets due to their versatile nature . The specific interaction of AKOS001548534 with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

1,2,4-oxadiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways

Result of Action

1,2,4-oxadiazole derivatives have been associated with various biological activities, suggesting that they may have diverse effects at the molecular and cellular levels

将来の方向性

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicinal chemistry, material science, and high-energy molecules .

特性

IUPAC Name |

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c1-9-15-14(19-17-9)10-4-2-5-11(8-10)16-13(18)12-6-3-7-20-12/h2-8H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBFPQNQBLKPEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

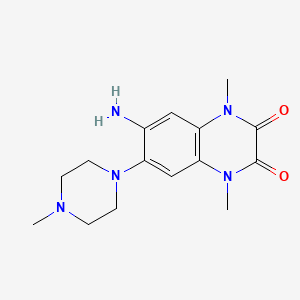

![methyl N-{4-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]-3-methoxybenzyl}-N-methylglycinate](/img/structure/B6010916.png)

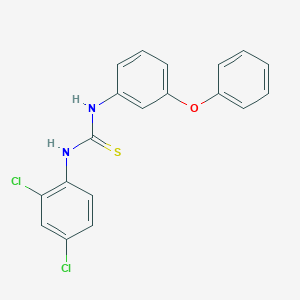

![2-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione-d_1_](/img/structure/B6010918.png)

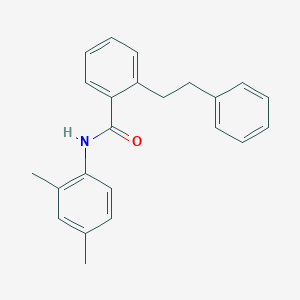

![2-[1-(butylamino)butylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6010936.png)

![N,2-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6010940.png)

![4,6-bis[(4-ethoxybenzyl)thio]-5-pyrimidinamine](/img/structure/B6010954.png)

![2-amino-5-(2,5-dimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6010965.png)

![N-({1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6010984.png)

![6-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6010998.png)

![N-(4-cyanophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6011007.png)

![1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6011014.png)